![molecular formula C43H36N4O4 B15344824 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- CAS No. 72927-71-0](/img/structure/B15344824.png)
2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its naphthalenol core, which is substituted with phenylmethylene and ethoxy-phenylene groups through azo linkages. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- typically involves a multi-step process. The key steps include:
Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives, followed by coupling with naphthalenol to form azo compounds.
Substitution Reactions: The phenylmethylene and ethoxy-phenylene groups are introduced through substitution reactions, often using appropriate halides or other reactive intermediates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the azo groups can yield amine derivatives, which have different reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- involves its interaction with specific molecular targets and pathways. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethylene and ethoxy-phenylene groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(Phenylmethylene)bis[(2-methyl-4,1-phenylene)azo]]bis(2-naphthol)
- 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-
Uniqueness
Compared to similar compounds, 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
72927-71-0 |
|---|---|
Molecular Formula |
C43H36N4O4 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
1-[[2-ethoxy-4-[[3-ethoxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C43H36N4O4/c1-3-50-39-26-31(18-22-35(39)44-46-42-33-16-10-8-12-28(33)20-24-37(42)48)41(30-14-6-5-7-15-30)32-19-23-36(40(27-32)51-4-2)45-47-43-34-17-11-9-13-29(34)21-25-38(43)49/h5-27,41,48-49H,3-4H2,1-2H3 |
InChI Key |
UREMJLRMOYIAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)OCC)N=NC6=C(C=CC7=CC=CC=C76)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
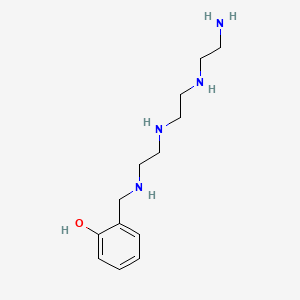


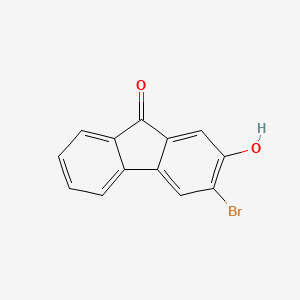

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
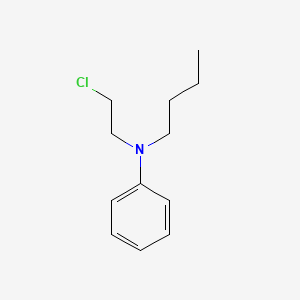
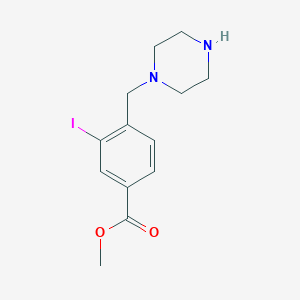

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
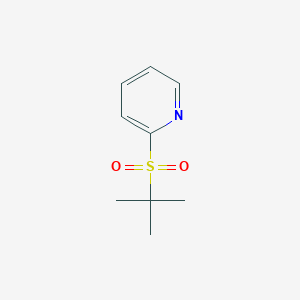
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
